Cas no 53983-80-5 (1,2-Benzisothiazol-3-amine,N-butyl-, 1,1-dioxide)

1,2-Benzisothiazol-3-amine,N-butyl-, 1,1-dioxide structure
53983-80-5 structure
Product Name:1,2-Benzisothiazol-3-amine,N-butyl-, 1,1-dioxide
CAS No:53983-80-5
MF:C11H14N2O2S
MW:238.306061267853
CID:386686
PubChem ID:135402409
Update Time:2025-04-19

1,2-Benzisothiazol-3-amine,N-butyl-, 1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzisothiazol-3-amine,N-butyl-, 1,1-dioxide
    • N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine
    • 3-butylamino-1,2-benzisothiazole-1,1-dioxide
    • AC1L7BWC
    • AG-205
    • BBL023926
    • N-butyl-1,2-benzothiazol-3-amine 1,1-dioxide
    • NSC331988
    • STK130748
    • EU-0004935
    • SR-01000432667
    • 3-(butylamino)-1H-1,2-benzisothiazole-1,1-dione
    • SR-01000432667-1
    • UPCMLD0ENAT5718699:001
    • N-butyl-1,2-benzisothiazol-3-amine 1,1-dioxide
    • Z31215042
    • NSC-331988
    • DTXSID80318498
    • N-butyl-1,1-dioxo-1,2-benzothiazol-3-imine
    • AG-205/11372938
    • 53983-80-5
    • AKOS000457315
    • Inchi: 1S/C11H14N2O2S/c1-2-3-8-12-11-9-6-4-5-7-10(9)16(14,15)13-11/h4-7H,2-3,8H2,1H3,(H,12,13)
    • InChI Key: KQYODQYERBKKEY-UHFFFAOYSA-N
    • SMILES: S1(C2C=CC=CC=2/C(=N/CCCC)/N1)(=O)=O

Computed Properties

  • Exact Mass: 238.07772
  • Monoisotopic Mass: 238.078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 66.9Ų

Experimental Properties

  • Density: 1.31
  • Boiling Point: 397.7°Cat760mmHg
  • Flash Point: 194.3°C
  • Refractive Index: 1.62
  • PSA: 59.06
  • LogP: 2.43250
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